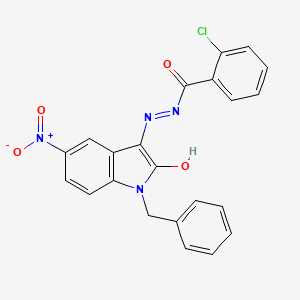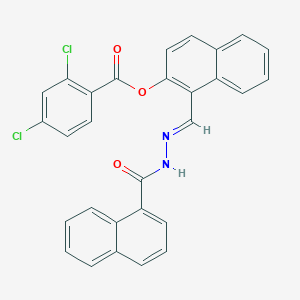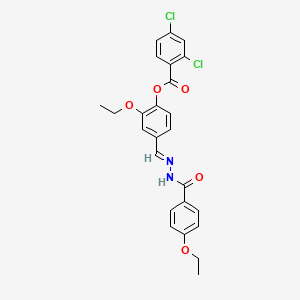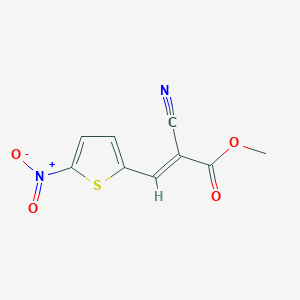![molecular formula C29H25N5O B12015958 (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-(1-メチル-1H-ベンゾイミダゾール-2-イル)-2-プロペンニトリルは、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、ピラゾール環、ベンゾイミダゾール環、およびプロペンニトリル基を含むユニークな構造を特徴としており、化学、生物学、医学における研究の興味深い対象となっています。
準備方法
合成経路と反応条件
(2Z)-3-[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-(1-メチル-1H-ベンゾイミダゾール-2-イル)-2-プロペンニトリルの合成は、通常、ピラゾール環とベンゾイミダゾール環の形成、続いてプロペンニトリル基とのカップリングを含む複数の手順を伴います。一般的な合成経路には以下が含まれる場合があります。
ピラゾール環の形成: これは、ヒドラジンとβ-ジケトンの反応によって達成できます。
ベンゾイミダゾール環の形成: これは、o-フェニレンジアミンとカルボン酸またはその誘導体の縮合によって合成できます。
カップリング反応: 最後のステップは、特定の反応条件下で、ピラゾール環とベンゾイミダゾール環をプロペンニトリル基とカップリングすることを伴います。これには、塩基と適切な溶媒の使用などが含まれます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、高度な触媒系、連続フロー反応器、および自動合成技術を使用して、生産プロセスを効率的にスケールアップすることが含まれる場合があります。
化学反応の分析
反応の種類
(2Z)-3-[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-(1-メチル-1H-ベンゾイミダゾール-2-イル)-2-プロペンニトリルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 求電子置換のためのハロゲン化剤、求核置換のためのアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンをもたらす可能性がありますが、還元はアルコールまたはアミンをもたらす可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能化反応が可能になり、有機合成や材料科学において価値があります。
生物学
生物学研究では、この化合物は、抗菌、抗炎症、または抗がん特性などの潜在的な生物活性について研究されています。生物学的巨大分子との相互作用は、その作用機序と潜在的な治療的応用に関する洞察を提供できます。
医学
医学では、この化合物は、創薬のためのリード化合物として検討されています。その構造的特徴により、特定の生物学的標的に結合できる可能性があり、新しい医薬品の開発のための候補となります。
産業
産業セクターでは、この化合物は、そのユニークな化学特性により、ポリマーやコーティングなどの新しい材料の開発に応用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interaction with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(2Z)-3-[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-(1-メチル-1H-ベンゾイミダゾール-2-イル)-2-プロペンニトリルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があり、生物学的経路のモジュレーションにつながります。正確なメカニズムは、特定のアプリケーションと研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
- (2Z)-3-[3-(4-メトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-(1-メチル-1H-ベンゾイミダゾール-2-イル)-2-プロペンニトリル
- (2Z)-3-[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-(1-メチル-1H-ベンゾイミダゾール-2-イル)-2-プロペンニトリル
ユニークさ
(2Z)-3-[3-(4-イソプロポキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]-2-(1-メチル-1H-ベンゾイミダゾール-2-イル)-2-プロペンニトリルのユニークさは、その特定の置換基にあります。これは、その化学反応性と生物活性に影響を与える可能性があります。たとえば、イソプロポキシ基は、その親油性を高め、膜透過性を高める可能性があり、異なる置換基を持つ類似の化合物と比較して、生物学的有効性を向上させる可能性があります。
類似化合物との比較
Similar Compounds
- (2Z)-3-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
- (2Z)-3-[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile
Uniqueness
The uniqueness of (2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropoxy group, for example, may enhance its lipophilicity and membrane permeability, potentially leading to improved biological efficacy compared to similar compounds with different substituents.
特性
分子式 |
C29H25N5O |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
(Z)-2-(1-methylbenzimidazol-2-yl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H25N5O/c1-20(2)35-25-15-13-21(14-16-25)28-23(19-34(32-28)24-9-5-4-6-10-24)17-22(18-30)29-31-26-11-7-8-12-27(26)33(29)3/h4-17,19-20H,1-3H3/b22-17- |
InChIキー |
AELGOQUCCRXEEQ-XLNRJJMWSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)

![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015950.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)

